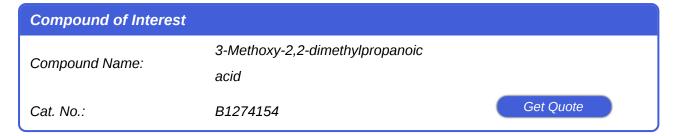


An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxypivalic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypivalic acid, systematically known as **3-methoxy-2,2-dimethylpropanoic acid**, is a carved-in-stone carboxylic acid derivative. Its unique structural features, including a quaternary carbon center and a methoxy group, impart specific physicochemical properties that are of interest in various fields, particularly in drug design and development. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxypivalic acid, details the experimental protocols for their determination, and presents a plausible synthetic route. Due to the limited availability of experimental data for this specific compound, this guide incorporates both predicted values and experimental data from structurally related compounds for a comparative and more complete understanding.

Physicochemical Properties

The physicochemical properties of a molecule are crucial in determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies. The following tables summarize the available and predicted data for 3-Methoxypivalic acid and compare it with its parent compound, pivalic acid, and a key precursor, 3-hydroxy-2,2-dimethylpropanoic acid.



Table 1: Core Physicochemical Properties of 3-Methoxypivalic Acid

Property	Value	Source
Systematic Name	3-methoxy-2,2- dimethylpropanoic acid	IUPAC
Synonyms	3-Methoxypivalic acid	-
CAS Number	64241-78-7	-
Molecular Formula	C ₆ H ₁₂ O ₃	PubChem[1]
Molecular Weight	132.16 g/mol	PubChem[1]
Predicted pKa	4.74 ± 0.13	ChemicalBook (for a similar compound)[2]
Predicted logP (XlogP)	0.5	PubChem[1]
Predicted Boiling Point	331.3 ± 17.0 °C	ChemicalBook (for a similar compound)[2]
Melting Point	No data available	-
Solubility	No data available	-

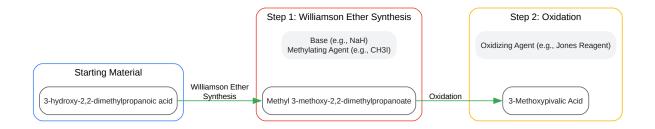
Table 2: Comparative Physicochemical Properties



Property	Pivalic Acid	3-Hydroxy-2,2- dimethylpropanoic acid
Molecular Formula	C5H10O2	С5Н10О3
Molecular Weight	102.13 g/mol [3]	118.13 g/mol [4][5]
рКа	5.03[6]	No data available
logP	1.5[3]	No data available
Melting Point	32-35 °C[7][8]	-16 °C[4][9]
Boiling Point	163-164 °C[7]	164-166 °C at 20 mmHg[4][9]
Water Solubility	25 g/L[8]	Soluble in water[4][9]

Synthesis Pathway

A plausible synthetic route to 3-Methoxypivalic acid starts from 3-hydroxy-2,2-dimethylpropanoic acid. The synthesis involves two key steps: a Williamson ether synthesis to introduce the methoxy group, followed by an oxidation of the primary alcohol to a carboxylic acid.



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Caption: Plausible synthetic pathway for 3-Methoxypivalic acid.

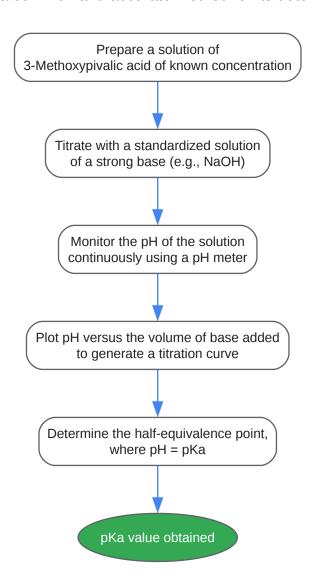
Experimental Protocols



The determination of physicochemical properties is fundamental to chemical and pharmaceutical sciences. Below are detailed methodologies for the key experiments cited.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.



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Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

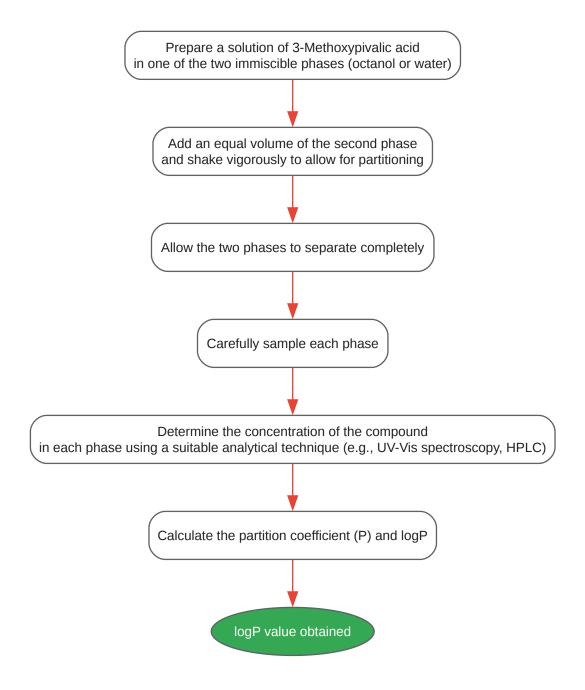


- Preparation: A precise amount of 3-Methoxypivalic acid is dissolved in a suitable solvent (usually water or a water-cosolvent mixture) to create a solution of known concentration.
- Titration: A standardized solution of a strong base (e.g., sodium hydroxide) is gradually added to the acid solution from a burette.
- pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH meter as the base is added.
- Data Analysis: A titration curve is generated by plotting the measured pH against the volume of the base added.
- pKa Determination: The equivalence point of the titration is identified from the inflection point of the curve. The volume of base at the half-equivalence point is then determined. At this point, the concentration of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. It is a key indicator of a molecule's lipophilicity.





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Caption: Workflow for logP determination by the shake-flask method.

Methodology:

 Preparation: A known amount of 3-Methoxypivalic acid is dissolved in a pre-saturated mixture of n-octanol and water.

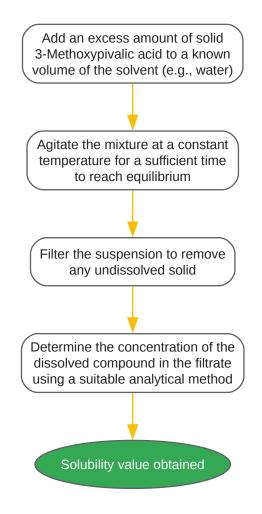


- Partitioning: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and aqueous layers.
- Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
 octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this
 value.

Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation. A common method for its determination is the equilibrium solubility method.





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Caption: Workflow for solubility determination.

Methodology:

- Sample Preparation: An excess amount of solid 3-Methoxypivalic acid is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
- Separation: The saturated solution is filtered to remove any undissolved solid.
- Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.



Melting and Boiling Point Determination

Melting and boiling points are fundamental physical properties that provide information about the purity and identity of a compound.

Melting Point Determination (Capillary Method):

- A small amount of the finely powdered solid is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The temperature is gradually increased.
- The temperature range from which the solid first begins to melt to when it is completely liquid
 is recorded as the melting point range.

Boiling Point Determination (Distillation Method):

- The liquid is placed in a distillation flask with a boiling chip.
- The apparatus is heated, and the liquid is brought to a boil.
- The vapor rises and is condensed in a condenser.
- The temperature at which the vapor pressure of the liquid equals the atmospheric pressure,
 and a steady stream of distillate is collected, is recorded as the boiling point.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-Methoxypivalic acid. While experimental data for this specific molecule is limited, the provided predicted values, in conjunction with data from analogous compounds, offer valuable insights for researchers and drug development professionals. The detailed experimental protocols serve as a practical resource for the empirical determination of these crucial parameters, enabling a more thorough characterization of this and other novel chemical entities. Further experimental investigation is warranted to confirm the predicted properties and to fully elucidate the potential of 3-Methoxypivalic acid in various scientific applications.



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